molecular formula C17H19NO5 B2863841 (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide CAS No. 1798396-86-7

(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide

Número de catálogo B2863841
Número CAS: 1798396-86-7
Peso molecular: 317.341
Clave InChI: MOIMWNBTYUKSPX-ZZXKWVIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide, also known as DFA-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFA-1 is a small molecule that has been synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.

Mecanismo De Acción

The mechanism of action of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide is not fully understood, but it has been proposed that it exerts its pharmacological effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune response and inflammation. (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has been shown to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects. (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of Bcl-2 expression.
Biochemical and Physiological Effects:
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activation of NF-κB signaling pathway, induce apoptosis in cancer cells, and scavenge free radicals. Furthermore, (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has been found to have a low toxicity profile and does not exhibit significant cytotoxicity in normal cells. These properties make (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide a promising candidate for the development of novel therapeutics for inflammatory diseases and cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide is its high purity and high yield, which makes it suitable for further studies. (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has also been found to have a low toxicity profile and does not exhibit significant cytotoxicity in normal cells, making it a safe compound for lab experiments. However, one of the limitations of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. This may require the use of solvents or other methods to improve its solubility.

Direcciones Futuras

There are several future directions for the study of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide. One of the main areas of research is the development of novel therapeutics for inflammatory diseases and cancer. (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has shown promising results in preclinical studies and may have potential for clinical applications. Further studies are needed to investigate the pharmacokinetics and toxicity of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide in vivo, as well as its efficacy in animal models of inflammatory diseases and cancer. Another area of research is the optimization of the synthesis of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide to improve its yield and purity, as well as the development of methods to improve its solubility. Finally, the mechanism of action of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide needs to be further elucidated to better understand its pharmacological effects.

Métodos De Síntesis

The synthesis of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl 2-bromoacetate to form ethyl 3,4-dimethoxyphenylglyoxylate. This intermediate is then reacted with 2-(2-hydroxyethylamino)ethanol to form (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)glyoxylamide. Finally, this compound is reacted with furan-3-ylacrylic acid to form (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide. The synthesis of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has been optimized to yield high purity and high yield, making it suitable for further studies.

Aplicaciones Científicas De Investigación

(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the activation of NF-κB signaling pathway. (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has been shown to scavenge free radicals and protect against oxidative stress-induced damage. These properties make (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide a promising candidate for the development of novel therapeutics for inflammatory diseases and cancer.

Propiedades

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-15-5-4-13(9-16(15)22-2)14(19)10-18-17(20)6-3-12-7-8-23-11-12/h3-9,11,14,19H,10H2,1-2H3,(H,18,20)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIMWNBTYUKSPX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(CNC(=O)/C=C/C2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.